N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide
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Overview
Description
N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide is a complex organophosphorus compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes both dimethylamino and diphenylphosphino groups, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide typically involves the reaction of dimethylaminoethylamine with diphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored closely to maintain the desired reaction conditions and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have significant applications in various fields, including catalysis and material science .
Scientific Research Applications
N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide involves its interaction with molecular targets through its phosphine and amino groups. These interactions can lead to the formation of coordination complexes, which play a crucial role in catalysis and other chemical processes. The pathways involved in these interactions are complex and depend on the specific reaction conditions and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organophosphorus compounds with dimethylamino and diphenylphosphino groups, such as:
- N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives
- N,N-Dimethylaminoethanol derivatives .
Uniqueness
What sets N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide apart from similar compounds is its unique combination of functional groups, which provides it with distinct reactivity and versatility in various chemical reactions. This uniqueness makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C28H30N2P2 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
N',N'-bis(diphenylphosphanyl)-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C28H30N2P2/c1-29(2)23-24-30(31(25-15-7-3-8-16-25)26-17-9-4-10-18-26)32(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,23-24H2,1-2H3 |
InChI Key |
RFAHMLDFWLCKLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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